2,3-Dimethylpyridine 1-oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridine 1-oxide typically involves the oxidation of 2,3-dimethylpyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent 2,3-dimethylpyridine.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 2,3-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,3-Dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
- 2,4-Dimethylpyridine 1-oxide
- 2,5-Dimethylpyridine 1-oxide
- 2,6-Dimethylpyridine 1-oxide
- 3,4-Dimethylpyridine 1-oxide
- 3,5-Dimethylpyridine 1-oxide
Comparison: Compared to its isomers, 2,3-Dimethylpyridine 1-oxide exhibits unique reactivity due to the specific positioning of the methyl groups and the N-oxide. This positioning affects its electronic properties and steric hindrance, making it distinct in terms of its chemical behavior and applications.
Properties
IUPAC Name |
2,3-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLULCKKOHDCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22710-07-2 | |
Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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